

Aztreonam Disodium: A Comparative Efficacy Analysis Against Other Beta-Lactam Antibiotics

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Compound of Interest

Compound Name: Aztreonam disodium

Cat. No.: B1666517

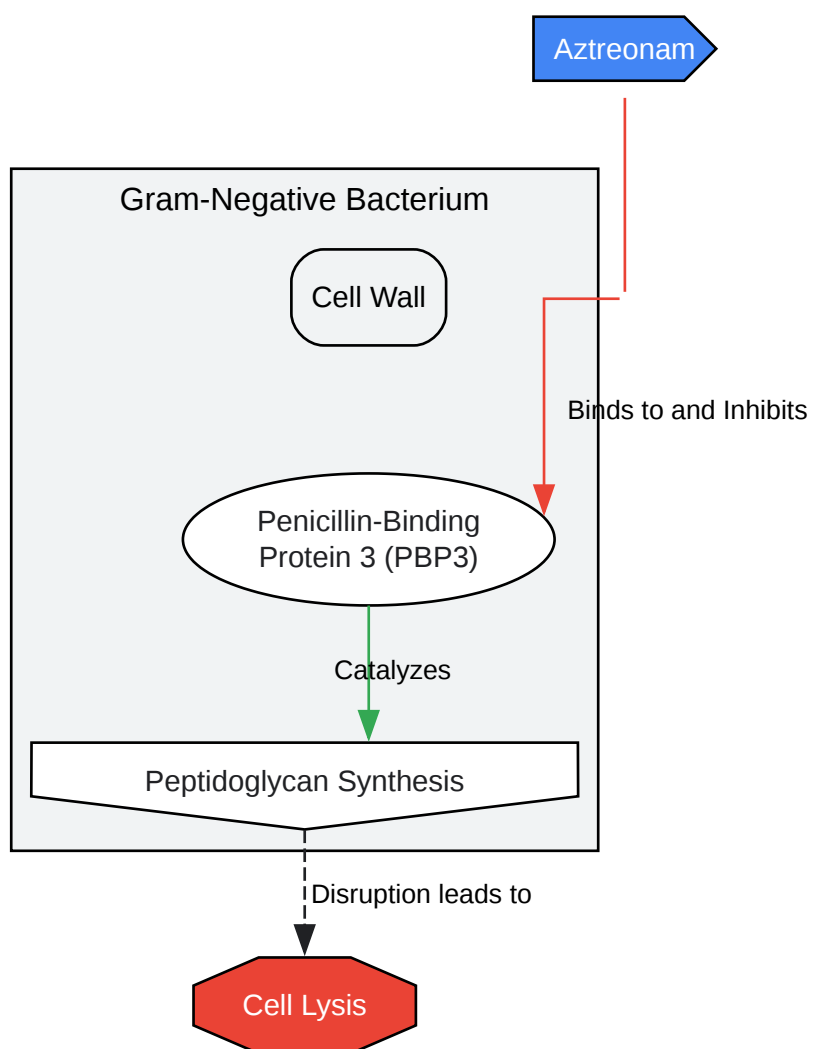
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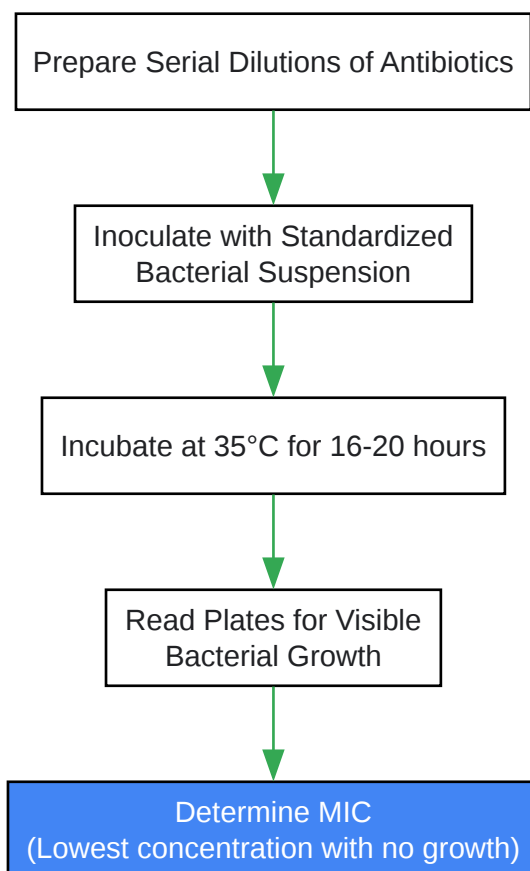
Aztreonam, a synthetic monobactam, holds a unique position within the beta-lactam class of antibiotics due to its targeted spectrum of activity against aerobic Gram-negative bacteria. This guide provides a detailed comparison of the efficacy of **aztreonam disodium** with other beta-lactam antibiotics, supported by clinical and in vitro data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential and applications.

Mechanism of Action: A Focused Approach

Like all beta-lactam antibiotics, aztreonam's bactericidal effect stems from the inhibition of bacterial cell wall synthesis.^{[1][2][3]} The core mechanism involves binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.^{[1][4]} This binding action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.^{[5][6]}

Aztreonam exhibits a particularly high affinity for PBP3 of Gram-negative bacteria.^{[4][5][7]} This specificity is a key determinant of its spectrum of activity. Unlike broader-spectrum beta-lactams such as carbapenems and some cephalosporins, aztreonam has minimal to no activity against Gram-positive bacteria and anaerobes.^{[5][7]} Its unique monocyclic beta-lactam ring structure also confers stability against many beta-lactamases produced by Gram-negative bacteria.^[5]





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